2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride
Overview
Description
2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two piperidine rings and a dimethylacetamide moiety, making it a valuable tool in various experimental and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride typically involves the following steps:
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Formation of the Bipiperidine Intermediate: : The initial step involves the synthesis of the bipiperidine intermediate. This can be achieved through the reaction of piperidine with a suitable halogenated precursor under basic conditions to form the bipiperidine structure.
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Acylation Reaction: : The bipiperidine intermediate is then subjected to an acylation reaction with N,N-dimethylacetamide. This step usually requires the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
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Hydrochloride Salt Formation: : Finally, the product is converted into its dihydrochloride salt form by treatment with hydrochloric acid. This step ensures the compound’s stability and solubility for various applications.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity of the final product.
Purification Techniques: Techniques such as crystallization, filtration, and recrystallization are employed to purify the compound and obtain it in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen atoms.
Substitution Products: Compounds with new functional groups replacing the original ones on the piperidine rings.
Scientific Research Applications
2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, enzyme inhibition, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide: The non-hydrochloride form of the compound.
N,N-Dimethylacetamide: A simpler analog without the bipiperidine structure.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride stands out due to its dual piperidine rings and the presence of the dimethylacetamide moiety, which confer unique chemical properties and biological activities. This makes it particularly valuable in research settings where specific interactions and effects are desired.
By understanding the synthesis, reactions, applications, and mechanisms of 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
N,N-dimethyl-2-(2-piperidin-4-ylpiperidin-1-yl)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.2ClH/c1-16(2)14(18)11-17-10-4-3-5-13(17)12-6-8-15-9-7-12;;/h12-13,15H,3-11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCPTKLEKJVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCCC1C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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